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Compound of Interest

Compound Name: 3-(Furan-2-yl)phenol

Cat. No.: B6326635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of the novel aromatic compound, 3-(Furan-2-yl)phenol. This molecule, incorporating both a

phenol and a furan moiety, holds potential for applications in medicinal chemistry and materials

science. This document outlines a detailed synthetic protocol based on the Suzuki-Miyaura

cross-coupling reaction and presents the expected analytical and spectroscopic data for the

characterization of the title compound.

Synthesis of 3-(Furan-2-yl)phenol
The synthesis of 3-(Furan-2-yl)phenol can be efficiently achieved via a palladium-catalyzed

Suzuki-Miyaura cross-coupling reaction between 3-bromophenol and 2-furanylboronic acid.

This method is widely recognized for its high yields and tolerance of various functional groups.

Reaction Scheme

3-Bromophenol

3-(Furan-2-yl)phenol

Pd(PPh3)4, K2CO3
DME/H2O, 80 °C

2-Furanylboronic acid

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b6326635?utm_src=pdf-interest
https://www.benchchem.com/product/b6326635?utm_src=pdf-body
https://www.benchchem.com/product/b6326635?utm_src=pdf-body
https://www.benchchem.com/product/b6326635?utm_src=pdf-body
https://www.benchchem.com/product/b6326635?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6326635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Reaction scheme for the synthesis of 3-(Furan-2-yl)phenol.

Experimental Protocol
Materials:

3-Bromophenol

2-Furanylboronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

Potassium carbonate (K2CO3)

1,2-Dimethoxyethane (DME)

Water (degassed)

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO4)

Silica gel for column chromatography

Procedure:

To a round-bottom flask, add 3-bromophenol (1.0 eq), 2-furanylboronic acid (1.2 eq), and

potassium carbonate (2.0 eq).

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

A degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (4:1 v/v) is added.

The reaction mixture is heated to 80 °C and stirred for 12-24 hours, with the progress of the

reaction monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl

acetate.

The organic layer is washed with water and then with brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure.

The crude product is purified by flash column chromatography on silica gel using a mixture of

hexane and ethyl acetate as the eluent to afford pure 3-(Furan-2-yl)phenol.

Logical Workflow for Synthesis
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Caption: Experimental workflow for the synthesis of 3-(Furan-2-yl)phenol.

Characterization of 3-(Furan-2-yl)phenol
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The structure and purity of the synthesized 3-(Furan-2-yl)phenol can be confirmed by various

spectroscopic methods and physical property measurements.

Physical Properties (Predicted)
Property Value

Molecular Formula C10H8O2

Molecular Weight 160.17 g/mol

Appearance Off-white to pale yellow solid

Melting Point Not available

Boiling Point Not available

Spectroscopic Data (Predicted)
1H NMR (400 MHz, CDCl3):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.40 t 1H H-5 (Phenol)

~7.25 dd 1H H-5' (Furan)

~7.00 d 1H H-6 (Phenol)

~6.85 d 1H H-2 (Phenol)

~6.70 dd 1H H-4 (Phenol)

~6.45 dd 1H H-4' (Furan)

~6.30 d 1H H-3' (Furan)

~5.00 br s 1H -OH

13C NMR (100 MHz, CDCl3):
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Chemical Shift (δ, ppm) Assignment

~156.0 C-1 (Phenol)

~154.5 C-2' (Furan)

~142.0 C-5' (Furan)

~132.0 C-3 (Phenol)

~130.0 C-5 (Phenol)

~118.0 C-6 (Phenol)

~115.0 C-4 (Phenol)

~113.0 C-2 (Phenol)

~111.5 C-4' (Furan)

~105.0 C-3' (Furan)

Infrared (IR) Spectroscopy (KBr, cm-1):

Wavenumber (cm-1) Assignment

3400-3200 (broad) O-H stretch

3100-3000 Aromatic C-H stretch

~1600, ~1480 Aromatic C=C stretch

~1230 C-O stretch (Phenol)

~1015 C-O-C stretch (Furan)

~880, ~780 C-H out-of-plane bending

Mass Spectrometry (MS):
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m/z Assignment

160 [M]+

131 [M - CHO]+

103 [M - C2H2O]+

77 [C6H5]+

Signaling Pathways and Logical Relationships
While specific signaling pathways involving 3-(Furan-2-yl)phenol have not yet been

elucidated, the Suzuki-Miyaura coupling reaction on which its synthesis is based follows a well-

established catalytic cycle.

Suzuki-Miyaura Catalytic Cycle
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Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development
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Phenol and furan moieties are present in a wide array of biologically active compounds and

approved drugs. The combination of these two pharmacophores in 3-(Furan-2-yl)phenol
makes it an interesting scaffold for the development of new therapeutic agents. Potential areas

of investigation include its use as a building block for the synthesis of compounds with anti-

inflammatory, antioxidant, or anticancer properties. Further research is warranted to explore the

full potential of this and related compounds in drug discovery and development.

To cite this document: BenchChem. [Synthesis and Characterization of 3-(Furan-2-yl)phenol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6326635#synthesis-and-characterization-of-3-furan-
2-yl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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